Cytidine, 3'-azido-2',3'-dideoxy-
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is 4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one. This comprehensive chemical name provides precise stereochemical information and functional group positioning that enables unambiguous identification of the molecular structure. The nomenclature reflects the compound's pyrimidine base structure with an amino group at the 4-position, coupled with a modified sugar moiety containing the characteristic azido substitution.
The structural descriptors include several standardized chemical identifiers that facilitate database searches and chemical informatics applications. The International Chemical Identifier string is InChI=1S/C9H12N6O3/c10-7-1-2-15(9(17)12-7)8-3-5(13-14-11)6(4-16)18-8/h1-2,5-6,8,16H,3-4H2,(H2,10,12,17)/t5-,6+,8+/m0/s1. The corresponding International Chemical Identifier Key is YIEFKLOVIROQIL-SHYZEUOFSA-N, providing a shortened hash representation of the molecular structure. The Simplified Molecular Input Line Entry System notation is C1C@@HN=[N+]=[N-], which represents the molecule's connectivity and stereochemistry in a linear format.
These structural descriptors collectively define the three-dimensional architecture of the molecule, including the stereochemical configuration at multiple chiral centers. The sugar portion adopts the beta-D-erythro-pentofuranosyl configuration, with specific stereochemistry designated as (2R,4S,5S). The azido group at the 3'-position is represented as N=[N+]=[N-] in the chemical notation systems, indicating the linear trinitrogen functional group with appropriate formal charges.
Alternative Designations: CS-91, NSC 382318, and Related Synonyms
Molecular Formula (C₉H₁₂N₆O₃) and Weight (252.23 g/mol) Analysis
The molecular formula C₉H₁₂N₆O₃ defines the exact atomic composition of 3'-azido-2',3'-dideoxycytidine, providing fundamental information about its chemical constitution. This formula indicates the presence of nine carbon atoms, twelve hydrogen atoms, six nitrogen atoms, and three oxygen atoms, totaling thirty atoms in the complete molecular structure. The molecular weight is precisely determined as 252.23 grams per mole, establishing a key physical property for analytical and preparative applications.
The atomic composition analysis reveals significant structural features that distinguish this compound from natural nucleosides. The presence of six nitrogen atoms, compared to three in natural cytidine, reflects the incorporation of the azido functional group (-N₃) which contributes three additional nitrogen atoms to the molecular formula. This modification substantially alters the electronic properties and chemical reactivity of the molecule compared to its natural counterpart.
The following detailed atomic composition table provides comprehensive molecular analysis:
| Element | Number of Atoms | Atomic Weight (amu) | Contribution to Molecular Weight (amu) |
|---|---|---|---|
| Carbon | 9 | 12.011 | 108.099 |
| Hydrogen | 12 | 1.008 | 12.096 |
| Nitrogen | 6 | 14.007 | 84.042 |
| Oxygen | 3 | 15.999 | 47.997 |
| Total | 30 | - | 252.234 |
The molecular weight calculation demonstrates excellent agreement with experimental determinations, with computational methods yielding 252.23 grams per mole. This precise molecular weight serves as a critical parameter for mass spectrometric analysis, solution preparation, and quantitative analytical procedures. The molecular formula also provides essential information for elemental analysis, where the theoretical percentages are: carbon 42.86%, hydrogen 4.79%, nitrogen 33.33%, and oxygen 19.04%.
Properties
IUPAC Name |
4-amino-1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O3/c10-7-1-2-15(9(17)12-7)8-3-5(13-14-11)6(4-16)18-8/h1-2,5-6,8,16H,3-4H2,(H2,10,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEFKLOVIROQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84472-89-9 | |
| Record name | NSC382318 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 3’-azido-2’,3’-dideoxy- typically involves the following steps:
Starting Material: The synthesis begins with a suitable nucleoside precursor.
Azidation: The introduction of the azido group at the 3’ position is achieved through nucleophilic substitution reactions. Common reagents for this step include sodium azide (NaN₃) and triphenylphosphine (PPh₃).
Deoxygenation: The removal of hydroxyl groups at the 2’ and 3’ positions is often carried out using reagents like thionyl chloride (SOCl₂) or other dehydrating agents.
Industrial Production Methods
In an industrial setting, the production of Cytidine, 3’-azido-2’,3’-dideoxy- involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Cytidine, 3’-azido-2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂): Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions.
Scientific Research Applications
Cytidine, 3’-azido-2’,3’-dideoxy- has several applications in scientific research:
Antiviral Research: It is studied for its potential to inhibit viral replication by targeting viral enzymes.
Telomerase Inhibition: It has been shown to inhibit telomerase activity, which is significant in cancer research.
Biochemical Studies: Used as a tool to study nucleic acid interactions and modifications.
Mechanism of Action
The mechanism of action of Cytidine, 3’-azido-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of nucleic acid chains, thereby inhibiting processes such as viral replication and telomerase activity. The azido group plays a crucial role in this inhibitory effect.
Comparison with Similar Compounds
Research Findings and Implications
Metabolic Toxicity: The reduction of AzddC’s 3'-azido group to a 3'-amino derivative in the liver mirrors AZT’s catabolism, which generates toxic metabolites linked to mitochondrial dysfunction .
Prodrug Strategies: Phosphoramidate prodrugs of L-3'-azido-dideoxyadenosine enhance anti-HIV activity by improving intracellular delivery of the active triphosphate form . Similar approaches could optimize AzddC’s efficacy.
Resistance Profile : The dual resistance mechanism observed with AzddG suggests that cytidine analogs like AzddC may retain activity against AZT-resistant HIV if combined with excision-inhibiting drugs .
Q & A
Q. How does Cytidine, 3'-azido-2',3'-dideoxy- (CddC) inhibit HIV-1 replication at the molecular level?
CddC acts as a chain-terminating nucleoside analog. Its 3'-azido group prevents the formation of a phosphodiester bond during reverse transcription, halting DNA elongation. Upon incorporation into viral DNA by HIV-1 reverse transcriptase (RT), the lack of a 3'-hydroxyl group in CddC disrupts polymerization, leading to incomplete proviral DNA synthesis. This mechanism is shared with other dideoxynucleosides like AZT but differs in base-pairing specificity (cytidine vs. thymidine) .
Methodological Insight : To validate chain termination, use in vitro reverse transcription assays with purified RT and radiolabeled dNTPs. Compare elongation products via gel electrophoresis, observing truncated DNA fragments in CddC-treated samples .
Q. What are the critical steps in synthesizing CddC, and how can yield be optimized?
Synthesis involves:
- Step 1 : Selective azidation at the 3'-position of 2',3'-dideoxycytidine using NaN₃ and a Lewis acid catalyst.
- Step 2 : Methylation at the N3 position (if applicable) via nucleophilic substitution.
Key challenges include side reactions at the 5'-OH group and purification of intermediates. Optimize yield (typically 8–32% for analogs) by:- Using microwave-assisted glycosylation to accelerate reaction kinetics .
- Employing tosyl-group protection for selective functionalization .
Data Note : Industrial-scale synthesis prioritizes cost-effective catalysts (e.g., PCl₅ over enzymatic methods) but may sacrifice purity. Analytical HPLC with UV detection is critical for monitoring intermediate purity .
Q. How does CddC’s structure influence its antiviral specificity compared to AZT?
CddC’s cytosine base pairs with guanine in viral RNA, while AZT’s thymine pairs with adenine. This difference impacts resistance profiles:
- CddC : Resistance arises via RT mutations (e.g., L74V) that reduce incorporation efficiency or enhance excision via pyrophosphorolysis .
- AZT : Resistance is mediated through thymidine analog mutations (TAMs) like M41L/T215Y, which increase excision via ATP-dependent mechanisms .
Experimental Design : Compare RT binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for CddC vs. AZT triphosphates .
Advanced Research Questions
Q. How can researchers resolve contradictions in CddC’s reported antiviral potency across studies?
Discrepancies often stem from:
Q. Methodological Approach :
- Quantify intracellular CddC-TP levels via LC-MS/MS in target cell types.
- Use in vitro RT assays with controlled dNTP/CddC-TP ratios to isolate enzyme-level effects .
Q. What strategies enhance CddC’s bioavailability and reduce off-target toxicity?
- Prodrug modification : Synthesize 5'-phosphoramidate esters to bypass rate-limiting phosphorylation steps. For example, L-3'-azido-2',3'-dideoxyadenosine prodrugs show improved cellular uptake and reduced cytotoxicity in HepG2 cells .
- Lipid conjugation : Stearoyl or erucyl esters at the 5'-position enhance membrane permeability (e.g., 5'-O-stearoyl-CddC analogs) .
Q. Synthetic Protocol :
- Protect the 5'-OH group with trityl chloride.
- React with stearoyl chloride under anhydrous conditions, followed by deprotection .
Q. How do resistance mutations to CddC impact its utility in combination therapies?
The L74V mutation in HIV-1 RT confers 3–4-fold resistance to CddC by reducing incorporation efficiency. However, L74V sensitizes HIV to tenofovir, enabling synergistic combinations.
Q. Experimental Validation :
- Perform viral fitness assays in MT-4 cells with escalating CddC/tenofovir concentrations.
- Use next-generation sequencing (NGS) to track mutation prevalence during dual-therapy selection .
Q. Can CddC derivatives be repurposed for next-generation sequencing (NGS) applications?
Yes. The 3'-azido group in CddC analogs (e.g., 3'-azido-2',3'-dideoxyuridine) terminates DNA synthesis in a stochastic manner, akin to Sanger sequencing.
Q. Protocol :
- Supplement RT-PCR reactions with 3'-azido-dideoxynucleotides (AzNTPs) at 0.1–1 µM.
- Use "click chemistry" (CuAAC) to ligate Illumina adapters to azido-terminated cDNA for fragmentation-free NGS .
Data Contradictions and Resolution
Q. Why do some studies report weak anti-HIV activity for CddC analogs despite strong in vitro RT inhibition?
Discrepancies arise from:
- Poor intracellular activation : Low kinase activity in certain cell types limits triphosphate formation.
- Efflux pumps : ABC transporters like MRP4 export CddC-MP, reducing active metabolite retention .
Resolution : Use phosphonate prodrugs (e.g., 5'-P-methylphosphonate) to bypass kinase-dependent activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
